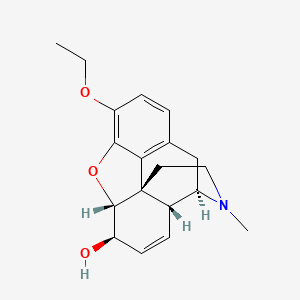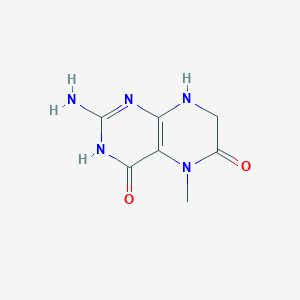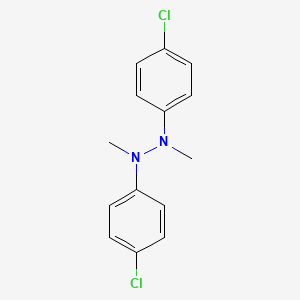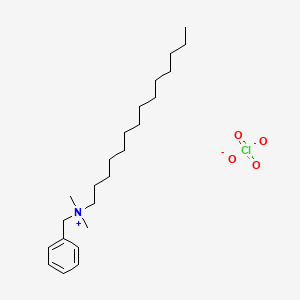
N-Benzyl-N,N-dimethyltetradecan-1-aminium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-dimethyltetradecan-1-aminium perchlorate is a quaternary ammonium compound. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, fabric softeners, and disinfectants. The perchlorate anion in this compound adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dimethyltetradecan-1-aminium perchlorate typically involves the quaternization of N,N-dimethyltetradecylamine with benzyl chloride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Anhydrous solvents like acetonitrile or dichloromethane.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. Continuous flow reactors may be used to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dimethyltetradecan-1-aminium perchlorate can undergo various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products depend on the substituent introduced.
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Benzylamine derivatives.
Scientific Research Applications
N-Benzyl-N,N-dimethyltetradecan-1-aminium perchlorate has several applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in the formulation of detergents, fabric softeners, and disinfectants.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-dimethyltetradecan-1-aminium perchlorate involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride
- N-Benzyl-N,N-dimethyltetradecan-1-aminium bromide
- N-Benzyl-N,N-dimethyltetradecan-1-aminium iodide
Uniqueness
N-Benzyl-N,N-dimethyltetradecan-1-aminium perchlorate is unique due to the presence of the perchlorate anion, which can influence its solubility and reactivity compared to its chloride, bromide, and iodide counterparts.
Properties
CAS No. |
50875-42-8 |
|---|---|
Molecular Formula |
C23H42ClNO4 |
Molecular Weight |
432.0 g/mol |
IUPAC Name |
benzyl-dimethyl-tetradecylazanium;perchlorate |
InChI |
InChI=1S/C23H42N.ClHO4/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;2-1(3,4)5/h15-17,19-20H,4-14,18,21-22H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YKGOIEQJMRNTRN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


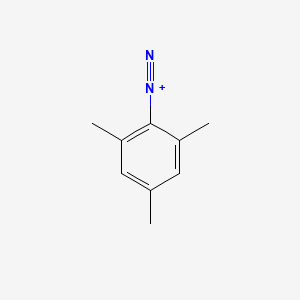
![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
![Piperidine, 1-[(4-nitrophenyl)azo]-](/img/structure/B14648452.png)
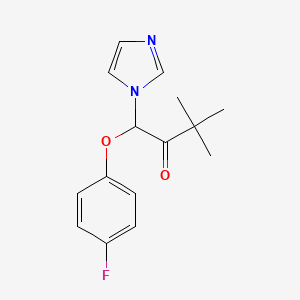
![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)
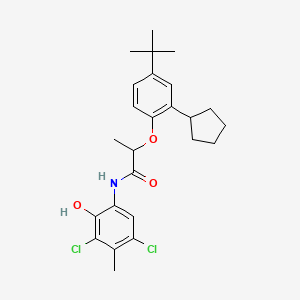
![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)
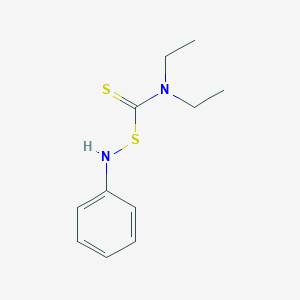
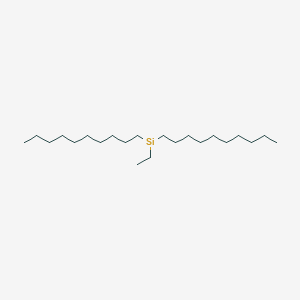
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
